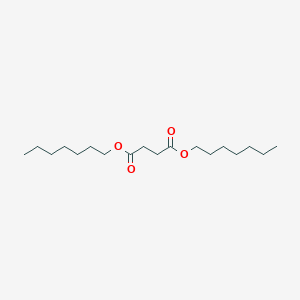
Diheptyl succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diheptyl succinate is a chemical compound that belongs to the class of aliphatic diesters. It is commonly used in scientific research as a solvent, plasticizer, and emollient.
Aplicaciones Científicas De Investigación
Diheptyl succinate has a wide range of applications in scientific research. It is used as a solvent for the preparation of various chemical compounds such as resins, polymers, and adhesives. It is also used as a plasticizer in the production of PVC and other polymers. Additionally, diheptyl succinate is used as an emollient in the cosmetic industry.
Mecanismo De Acción
The mechanism of action of diheptyl succinate is not well understood. However, it is believed to act as a plasticizer by reducing the intermolecular forces between polymer chains, thereby increasing the flexibility and durability of the polymer. It is also believed to act as a solvent by dissolving the polymer chains and facilitating their reaction.
Efectos Bioquímicos Y Fisiológicos
Diheptyl succinate has no known biochemical or physiological effects. It is not metabolized by the body and is excreted unchanged in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diheptyl succinate has several advantages and limitations for lab experiments. Its high boiling point and low viscosity make it an ideal solvent for high-temperature reactions. It is also non-toxic and non-carcinogenic, making it safe to handle. However, its low solubility in water and some organic solvents limits its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of diheptyl succinate in scientific research. One potential application is in the production of biodegradable polymers. Diheptyl succinate can be used as a plasticizer for biodegradable polymers such as polylactic acid, making them more flexible and durable. Another potential application is in the development of new solvents for high-temperature reactions. Diheptyl succinate can be modified to improve its solubility and reactivity, making it more versatile in a wider range of experiments.
Conclusion:
In conclusion, diheptyl succinate is a versatile compound with a wide range of applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of diheptyl succinate in various fields of science.
Métodos De Síntesis
Diheptyl succinate can be synthesized by the esterification reaction between heptanol and succinic anhydride. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The product is then purified by distillation and recrystallization.
Propiedades
Número CAS |
15872-89-6 |
|---|---|
Nombre del producto |
Diheptyl succinate |
Fórmula molecular |
C18H34O4 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
diheptyl butanedioate |
InChI |
InChI=1S/C18H34O4/c1-3-5-7-9-11-15-21-17(19)13-14-18(20)22-16-12-10-8-6-4-2/h3-16H2,1-2H3 |
Clave InChI |
PBZAGXRVDLNBCJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)CCC(=O)OCCCCCCC |
SMILES canónico |
CCCCCCCOC(=O)CCC(=O)OCCCCCCC |
Otros números CAS |
15872-89-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



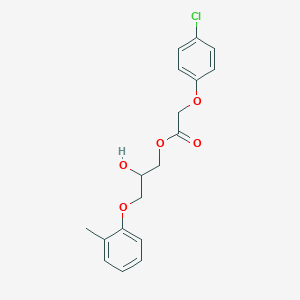
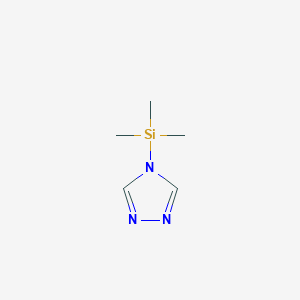
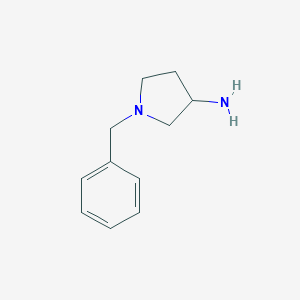
![3-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B101319.png)
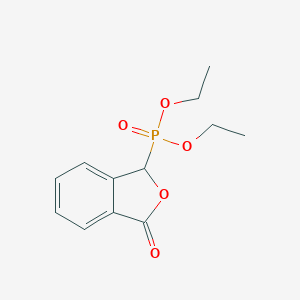
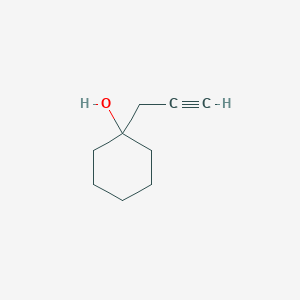
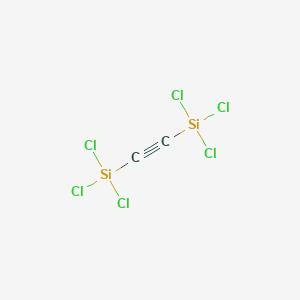
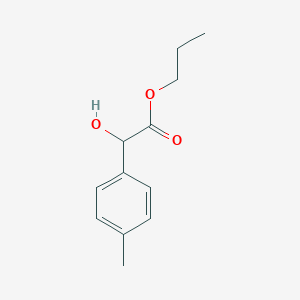
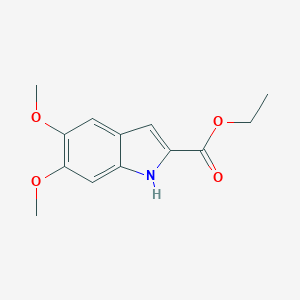
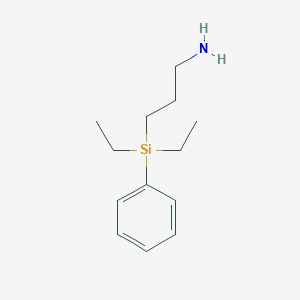
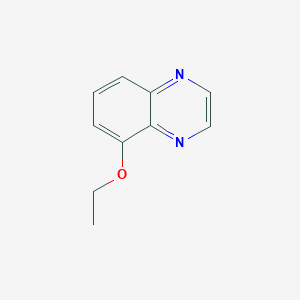
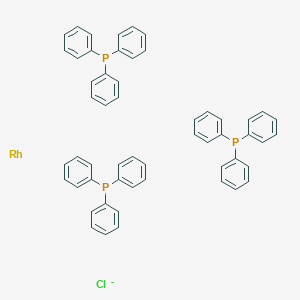

![2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid](/img/structure/B101341.png)